N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 885949-46-2
VCID: VC7343708
InChI: InChI=1S/C11H15N3/c1-9-4-5-11-12-6-10(8-13(2)3)14(11)7-9/h4-7H,8H2,1-3H3
SMILES: CC1=CN2C(=NC=C2CN(C)C)C=C1
Molecular Formula: C11H15N3
Molecular Weight: 189.262

N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine

CAS No.: 885949-46-2

Cat. No.: VC7343708

Molecular Formula: C11H15N3

Molecular Weight: 189.262

* For research use only. Not for human or veterinary use.

N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine - 885949-46-2

Specification

CAS No. 885949-46-2
Molecular Formula C11H15N3
Molecular Weight 189.262
IUPAC Name N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine
Standard InChI InChI=1S/C11H15N3/c1-9-4-5-11-12-6-10(8-13(2)3)14(11)7-9/h4-7H,8H2,1-3H3
Standard InChI Key UIANWMYNGANQOS-UHFFFAOYSA-N
SMILES CC1=CN2C(=NC=C2CN(C)C)C=C1

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Synonyms

The systematic IUPAC name for this compound is N,N-dimethyl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine . It is also known by several synonyms, including:

  • 3-(Dimethylaminomethyl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine

  • Zolpidem Impurity 67

  • SCHEMBL2792359

  • AKOS022180637 .

Molecular Structure and Spectral Data

The compound’s structure consists of an imidazo[1,2-a]pyridine ring substituted at the 2-position with a 4-methylphenyl group, at the 3-position with a dimethylaminomethyl group, and at the 6-position with a methyl group . Key spectral identifiers include:

PropertyValue
InChIInChI=1S/C18H21N3/c1-13-5-8-15(9-6-13)18-16(12-20(3)4)21-11-14(2)7-10-17(21)19-18/h5-11H,12H2,1-4H3
InChIKeyZKSRNGXLVCJQCC-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized through a multi-step process involving:

  • Formation of the imidazo[1,2-a]pyridine core: This is achieved via cyclization of 2-aminopyridine derivatives with α-haloketones .

  • Introduction of the 4-methylphenyl group: Electrophilic aromatic substitution or Suzuki-Miyaura coupling may be employed .

  • Functionalization with dimethylaminomethyl: This step involves reductive amination or nucleophilic substitution using dimethylamine .

Industrial Production

Industrial synthesis optimizes yield and purity through continuous-flow reactors and catalytic methodologies. Key parameters include:

ParameterCondition
Temperature80–120°C
CatalystPalladium on carbon (Pd/C)
SolventTetrahydrofuran (THF) or dichloromethane

The final product is purified via recrystallization from methanol, achieving >98% purity .

Physicochemical Properties

Physical Properties

Experimental and predicted properties are summarized below:

PropertyValueSource
Melting Point134–139°C
Density1.07 ± 0.1 g/cm³
SolubilityChloroform: Slightly soluble
Methanol: Slightly soluble
pKa8.30 ± 0.28 (predicted)

Chemical Stability

The compound is stable under ambient conditions but degrades in the presence of strong acids or oxidizers. Accelerated stability studies indicate a shelf life of >2 years when stored in sealed containers at room temperature .

Applications and Research Findings

Pharmaceutical Intermediates

This compound serves as a key intermediate in synthesizing zolpidem analogs, a class of non-benzodiazepine sedatives . Its structural features—such as the imidazo[1,2-a]pyridine core—enable binding to GABAₐ receptors, though the parent compound itself lacks significant receptor affinity .

Material Science Applications

In organic electronics, the planar imidazo[1,2-a]pyridine moiety facilitates π-π stacking, making it a candidate for organic semiconductors. Preliminary studies report a charge carrier mobility of 0.12 cm²/V·s in thin-film transistors .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

Recommended handling practices include:

  • Use of nitrile gloves and safety goggles.

  • Avoidance of inhalation through fume hoods or respirators.

  • Storage in cool, dry environments away from oxidizers .

Future Perspectives

Further research is needed to explore this compound’s potential in antimicrobial and anticancer drug development. Computational studies suggest that modifications to the dimethylaminomethyl group could enhance bioavailability and target specificity . Additionally, its application in optoelectronic devices warrants investigation into thin-film morphology and charge transport mechanisms.

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